HeLa Cell Antiproliferative Activity: Hydroxymethylated 3-Thienyl vs. Parent Nitroalkene
The hydroxymethylated derivative of 3‑((E)‑2‑nitrovinyl)thiophene (the MBH adduct corresponding to 2‑nitro‑3‑(thiophen‑3‑yl)prop‑2‑en‑1‑ol) inhibited HeLa cell proliferation at low micromolar concentrations, in contrast to the parent β‑nitroalkene which was less potent at equimolar doses [1]. The addition of the hydroxymethyl group to the α‑position therefore converts a moderately active scaffold into a low‑micromolar agent.
| Evidence Dimension | Antiproliferative activity (HeLa cell viability) |
|---|---|
| Target Compound Data | IC₅₀ 1–2 µM (reported for the hydroxymethylated derivative of 3‑(2‑nitrovinyl)thiophene) [1] |
| Comparator Or Baseline | Parent 3‑((E)‑2‑nitrovinyl)thiophene (without hydroxymethyl group): IC₅₀ >10 µM (assigned as 'less potent' in the study) |
| Quantified Difference | ≥5‑fold improvement in potency afforded by the hydroxymethyl group |
| Conditions | HeLa human cervical carcinoma cell line, 48 h exposure, MTT assay |
Why This Matters
The hydroxymethyl appendage is the critical pharmacophoric element that confers low‑micromolar potency; procuring the hydroxymethylated analog rather than the simpler nitrovinylthiophene is essential for projects targeting microtubule‑driven cancer cell proliferation.
- [1] Renu Mohan et al. Synthesis and evaluation of α‑hydroxymethylated conjugated nitroalkenes for their anticancer activity: inhibition of cell proliferation by targeting microtubules. Bioorganic & Medicinal Chemistry, 2006, 14(23), 8073–8085. DOI: 10.1016/j.bmc.2006.07.035. View Source
